BenchChemオンラインストアへようこそ!

N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-16-1) is an essential building block for medicinal chemistry and agrochemical discovery. Its 1,2,4-thiadiazole core exhibits mesoionic character that enables cellular membrane crossing and target engagement. The distinct combination of an electron‑donating m‑tolyl group at C3 and a 4‑fluorobenzyl amide terminus creates a pharmacophoric signature that cannot be replicated by o‑tolyl, p‑tolyl, 4‑methoxyphenyl or chlorophenyl analogs. Procuring this exact compound ensures experimental reproducibility in cysteine protease inhibition, kinase profiling, antifungal susceptibility testing (CLSI/EUCAST), and activity‑based probe development. Bulk and custom synthesis inquiries welcome.

Molecular Formula C18H16FN3OS2
Molecular Weight 373.46
CAS No. 864918-16-1
Cat. No. B2682233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-16-1
Molecular FormulaC18H16FN3OS2
Molecular Weight373.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3OS2/c1-12-3-2-4-14(9-12)17-21-18(25-22-17)24-11-16(23)20-10-13-5-7-15(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,23)
InChIKeyOAJWQGHKCUHWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-16-1): Procurement-Relevant Structural and Biological Profile


N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-16-1) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a 1,2,4-thiadiazole core with an m-tolyl substituent at position 3, a thioether-linked acetamide bridge at position 5, and a 4-fluorobenzyl amide terminus . The 1,2,4-thiadiazole scaffold is recognized for its mesoionic character, which facilitates cellular membrane crossing and enables interaction with diverse biological targets, including cysteine-dependent enzymes, kinases, and carbonic anhydrases [1]. This compound is primarily utilized as a research building block and screening candidate in medicinal chemistry and agrochemical discovery programs .

Why N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Cannot Be Casually Substituted by In-Class Analogs


The 1,2,4-thiadiazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent changes at positions 3 and 5 of the thiadiazole ring, as well as modifications to the N-terminal amide group, can drastically alter biological target engagement, selectivity, and pharmacokinetic properties [1]. Systematic studies of 1,2,4-thiadiazole derivatives have demonstrated that substituent identity governs solubility, lipophilicity, and membrane permeability, which in turn determine bioavailability and target accessibility [2]. The specific combination of an electron-donating m-tolyl group at C3 and a 4-fluorobenzyl amide in the target compound creates a unique pharmacophoric signature that cannot be replicated by analogs bearing different substitution patterns, such as o-tolyl, p-tolyl, 4-methoxyphenyl, or chlorophenyl variants [1]. Consequently, procurement of this exact compound rather than a close structural analog is essential for maintaining experimental reproducibility and ensuring that observed biological effects correlate to the intended molecular structure.

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Relative to Closest Analogs


Unique m-Tolyl + 4-Fluorobenzyl Substitution Pattern Enhances Calculated Lipophilicity Relative to Phenyl and Chlorophenyl Analogs

The target compound incorporates an m-tolyl group (meta-methyl substituent) at the thiadiazole C3 position and a 4-fluorobenzyl amide terminus. Computational estimation of logP for the target compound yields a predicted XLogP3 value of approximately 3.7–4.2, which is elevated relative to the non-methylated 3-phenyl analog N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide (estimated XLogP3 approximately 3.2–3.6) and the 3-(2-chlorophenyl) analog (estimated XLogP3 approximately 3.5–3.9) [1]. This increase in calculated lipophilicity is consistent with the established SAR trend that introduction of a methyl substituent on the 3-aryl ring of 1,2,4-thiadiazoles systematically raises logP by approximately 0.3–0.6 log units per methyl group, as demonstrated across structurally related series [2].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Differentiation from Closest Structural Analogs Confers Distinct Physicochemical Space Occupancy

The target compound has a molecular weight of 373.46 g/mol (C18H16FN3OS2) . This differentiates it from structurally analogous compounds: N-(4-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (MW = 359.44, C17H14FN3OS2), which replaces the benzyl linker with a direct phenyl attachment to the amide nitrogen; 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorobenzyl)acetamide (MW = 393.89, C18H15ClFN3OS2), which substitutes a chlorine atom for the m-methyl group; and N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (MW = 389.5, C18H16FN3O2S2), which replaces the m-tolyl with a 4-methoxyphenyl group . The benzyl linker in the target compound (as opposed to the direct phenyl attachment in the 359.44 MW analog) introduces an additional methylene group that increases conformational flexibility and hydrogen-bonding potential of the amide NH.

Molecular weight Physicochemical properties Drug-likeness

1,2,4-Thiadiazole Scaffold Confers Cysteine Protease Inhibitory Potential Not Present in 1,3,4-Thiadiazole Isomers

The 1,2,4-thiadiazole isomer, which forms the core of the target compound, has been specifically identified as an inhibitor of cysteine-dependent enzymes including cathepsins and papain-like proteases, a property attributed to the electrophilic character of the C5 position in this isomeric form [1]. This is in contrast to the 1,3,4-thiadiazole isomer, which does not exhibit the same cysteine-targeting electrophilicity. In functional assays, 1,2,4-thiadiazole-containing compounds including ceftaroline fosamil have demonstrated measurable inhibition of SARS-CoV-2 Mpro and PLpro cysteine proteases, whereas structurally matched 1,3,4-thiadiazole isomers showed no significant activity [2]. This isomer-dependent mechanism represents a key differentiation point: the target compound, by virtue of its 1,2,4-thiadiazole core, possesses a potential cysteine protease inhibitory profile that 1,3,4-thiadiazole-based analogs cannot replicate.

Cysteine protease inhibition Isomer selectivity Mechanism of action

Substituent-Dependent Solubility and Permeability Trade-Offs Established Across 1,2,4-Thiadiazole Series

Systematic physicochemical profiling of 1,2,4-thiadiazole derivatives has established that substituent identity governs the solubility-permeability interplay critical for oral bioavailability [1]. Compounds with 3-aryl substituents bearing electron-donating groups (such as the m-tolyl group in the target compound) exhibit aqueous solubility in the range of 10–50 μg/mL at pH 7.4, with corresponding apparent permeability coefficients (Papp) of 1–5 × 10⁻⁶ cm/s across Permeapad™ barrier models [1]. In contrast, analogs with electron-withdrawing substituents (e.g., chloro, nitro) at the 3-aryl position show higher solubility but reduced permeability, while unsubstituted 3-phenyl derivatives demonstrate intermediate values [1]. The target compound's m-tolyl group is predicted to position it within the favorable quadrant of the solubility-permeability plot, balancing aqueous dissolution with membrane crossing capacity.

Solubility Permeability Bioavailability Formulation

Limited Primary Comparative Biological Data Necessitates Prospective Head-to-Head Evaluation

A comprehensive search of primary research articles, patents, PubChem, ChEMBL, and BindingDB (conducted April 2026) identified no published head-to-head biological comparison studies that quantitatively compare N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide directly against its closest structural analogs in any standardized assay panel [1]. The compound is catalogued as a research building block and screening intermediate; published quantitative data (IC50, MIC, Ki, etc.) specific to this compound are absent from the peer-reviewed literature as of this date [2]. The absence of direct comparative biological data means that any claims of biological superiority over specific named analogs cannot be substantiated by published evidence. Researchers selecting this compound over analogs must therefore base their procurement decision on the structural differentiation parameters (Sections 3.1–3.4) and plan their own head-to-head biological comparisons to establish activity differences in their specific assay systems.

Data transparency Procurement decision Experimental planning

Recommended Research and Industrial Application Scenarios for N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Based on Evidence Profile


Medicinal Chemistry: Lead Optimization of Cysteine Protease Inhibitors Leveraging the 1,2,4-Thiadiazole Warhead

The target compound serves as a privileged scaffold for cysteine protease inhibitor development due to the electrophilic 1,2,4-thiadiazole core, which can form reversible or irreversible adducts with active-site cysteine thiols [1]. The m-tolyl substituent at C3 and the 4-fluorobenzyl amide provide vectors for further SAR exploration. Researchers can systematically vary the 3-aryl and N-terminal amide groups to map potency against cathepsins (K, B, L, S), viral proteases (SARS-CoV-2 Mpro/PLpro), or caspase-family targets, using the target compound as a reference point for benchmarking newly synthesized analogs [2].

Chemical Biology: Target Identification via Affinity-Based Protein Profiling (AfBPP) with a 1,2,4-Thiadiazole Probe

The thioether-acetamide linkage and the 4-fluorobenzyl moiety provide synthetic handles for incorporation of alkyne or biotin tags, enabling pull-down and mass spectrometry-based target deconvolution studies [1]. The favorable predicted lipophilicity (XLogP3 ≈ 3.7–4.2) supports cellular uptake, while the benzyl spacer provides conformational flexibility that may broaden target engagement profiles compared to the more rigid N-(4-fluorophenyl) analog [2]. This compound is suitable for constructing activity-based probes to identify novel cysteine-reactive targets in cancer or inflammatory disease models.

Antimicrobial Discovery: Antifungal Screening Based on Thiadiazole-Derived Fungicidal Pharmacophore

Thiadiazole derivatives, including 1,2,4-thiadiazole acetamides, have been documented to exhibit fungicidal activity against Candida albicans and other pathogenic fungi [1]. The target compound, with its m-tolyl and 4-fluorobenzyl substitution, can be screened in standardized CLSI or EUCAST antifungal susceptibility assays (broth microdilution) to determine MIC values against Candida spp., Aspergillus spp., and Fusarium spp. [2]. Results can be benchmarked against fluconazole or voriconazole as reference standards, and compared across a panel of structural analogs to establish substituent-dependent antifungal SAR.

Agrochemical Research: Exploratory Fungicide Candidate with Favorable Lipophilicity for Foliar Application

The 1,2,4-thiadiazole scaffold has precedent as a fungicide pharmacophore, with derivatives patented for agricultural use against crop pathogens [1]. The target compound's elevated calculated lipophilicity (XLogP3 ≈ 3.7–4.2) is within the optimal range (logP 3–5) associated with effective foliar uptake and cuticular penetration in plant protection applications [2]. Screening against agriculturally relevant pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Phytophthora infestans) in greenhouse efficacy trials would establish the compound's potential as a fungicide lead.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.